(1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis
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Overview
Description
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with methoxyamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.
Scientific Research Applications
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound serves as a probe in studying enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1s,4s)-4-Methylcyclohexan-1-amine hydrochloride
- (1s,4s)-4-Phenoxycyclohexan-1-amine hydrochloride
Uniqueness
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis is unique due to its specific methoxy functional group, which imparts distinct chemical properties and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61367-43-9 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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